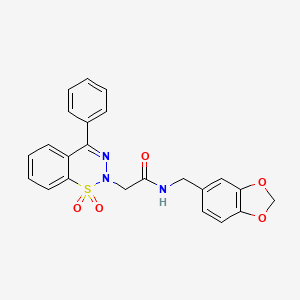

4-bromo-N-(3-bromophenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-(3-bromophenyl)benzenesulfonamide, also known as 4-Bromo-N-bromophenylbenzenesulfonamide, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a brominated aromatic amide derivative of benzenesulfonamide and has been studied for its ability to act as a ligand for transition metals, as well as for its ability to act as a catalyst for various chemical reactions. In

Aplicaciones Científicas De Investigación

Antibacterial Agents

4-bromo-N-(3-bromophenyl)benzenesulfonamide: has shown potential as an antibacterial agent. Sulfonamides, in general, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial DNA replication . This compound could be explored further for its efficacy against various bacterial strains, potentially leading to new antibacterial drugs.

Antitumor Activity

Research has indicated that sulfonamide derivatives possess significant antitumor properties . 4-bromo-N-(3-bromophenyl)benzenesulfonamide could be investigated for its ability to inhibit tumor growth and proliferation. Its mechanism may involve the disruption of cell division or induction of apoptosis in cancer cells, making it a candidate for cancer therapy.

Anti-inflammatory Applications

Sulfonamides are also known for their anti-inflammatory properties . 4-bromo-N-(3-bromophenyl)benzenesulfonamide could be studied for its potential to reduce inflammation by inhibiting enzymes or pathways involved in the inflammatory response. This application could be particularly useful in treating chronic inflammatory diseases.

Antiviral Research

Given the broad biological activity of sulfonamides, 4-bromo-N-(3-bromophenyl)benzenesulfonamide might also exhibit antiviral properties . Research could focus on its ability to inhibit viral replication or entry into host cells, providing a new avenue for antiviral drug development.

Neuroprotective Effects

Some sulfonamide derivatives have been found to possess neuroprotective effects . 4-bromo-N-(3-bromophenyl)benzenesulfonamide could be explored for its potential to protect neurons from damage or degeneration, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s.

Enzyme Inhibition Studies

Sulfonamides are known to inhibit various enzymes . 4-bromo-N-(3-bromophenyl)benzenesulfonamide could be used in studies to understand its inhibitory effects on specific enzymes, which could lead to the development of enzyme inhibitors for therapeutic use. This application is particularly relevant in the context of diseases where enzyme activity is dysregulated.

These applications highlight the versatility and potential of 4-bromo-N-(3-bromophenyl)benzenesulfonamide in various fields of scientific research. Each application offers a unique opportunity to explore and develop new therapeutic strategies.

If you have any specific area you’d like to delve deeper into, feel free to let me know!

Synthesis and Characterization of Sulfonamides Biological Activities of Sulfonamide Derivatives

Mecanismo De Acción

Target of Action

They have been used as antibacterial drugs for decades and have unique antitumor, antidiabetic, antiviral, and anti-cancer physiological activities .

Mode of Action

The molecule’s electrostatic potential and frontier molecular orbital were investigated using density functional theory (dft), which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .

Biochemical Pathways

Sulfonamides, in general, are known to interfere with bacterial folic acid synthesis, which is crucial for the synthesis of nucleic acids and the metabolism of amino acids .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion .

Result of Action

Sulfonamides, in general, are known to inhibit bacterial growth by interfering with folic acid synthesis .

Propiedades

IUPAC Name |

4-bromo-N-(3-bromophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCLEMBBYDDEQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(3-bromophenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-6-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2479325.png)

![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid](/img/structure/B2479328.png)

![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2479329.png)

![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)